n-Methylserine hydrochloride

Cosmetic Science Dermatology Hyaluronan Synthesis

n-Methylserine hydrochloride (CAS 141193-65-9), also known as N-methyl-L-serine hydrochloride or H-N-Me-Ser-OH·HCl, is a methylated derivative of the proteinogenic amino acid L-serine. This white to off-white solid possesses the molecular formula C₄H₁₀ClNO₃ and a molecular weight of 155.58 g/mol.

Molecular Formula C4H10ClNO3
Molecular Weight 155.578
CAS No. 141193-65-9
Cat. No. B595341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methylserine hydrochloride
CAS141193-65-9
SynonymsN-methylserine hydrochloride
Molecular FormulaC4H10ClNO3
Molecular Weight155.578
Structural Identifiers
SMILESCNC(CO)C(=O)O.Cl
InChIInChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1
InChIKeyZLTMGTWVKIIMRC-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methylserine Hydrochloride (CAS 141193-65-9): A Specialized N-Methylated Amino Acid for Advanced Research and Development


n-Methylserine hydrochloride (CAS 141193-65-9), also known as N-methyl-L-serine hydrochloride or H-N-Me-Ser-OH·HCl, is a methylated derivative of the proteinogenic amino acid L-serine . This white to off-white solid possesses the molecular formula C₄H₁₀ClNO₃ and a molecular weight of 155.58 g/mol . It is characterized by a single stereocenter (S-configuration) and features a methyl substituent on the α-amino nitrogen, which fundamentally alters its steric and electronic profile relative to unmodified serine [1]. The compound is primarily utilized as a research reagent in peptide synthesis, neurobiology, and dermatological studies.

Why n-Methylserine Hydrochloride Cannot Be Replaced by Unmodified Serine or Other Analogs in Critical Applications


Substituting n-methylserine hydrochloride with unmodified L-serine, D-serine, or other N-methylated amino acids is not functionally equivalent. The N-methylation introduces a sterically hindering group on the α-nitrogen, which can dramatically alter hydrogen-bonding patterns, conformational preferences, and molecular recognition events [1]. Critically, as the quantitative evidence below demonstrates, biological activities such as hyaluronan synthesis stimulation and procollagenase promotion are strictly dependent on the specific combination of the L-configuration, the β-hydroxyl group, and N-methylation [2]. Using an analog lacking any of these features results in a complete loss of the desired biological effect.

Quantitative Differentiation Evidence for n-Methylserine Hydrochloride (CAS 141193-65-9)


N-Methyl-L-serine Stimulates Hyaluronan Production 1.5-Fold in Human Skin Fibroblasts, a Property Absent in L-Serine

In a direct head-to-head comparison using human skin fibroblasts, N-methyl-L-serine (NMS) at 1-10 mM stimulated the incorporation of [³H]glucosamine into hyaluronan (HA) dose-dependently, achieving a maximum 1.5-fold increase relative to control. In stark contrast, unmodified L-serine produced no stimulation whatsoever [1]. Furthermore, N-methyl-D-serine, N-methyl-L-glycine, and N-methyl-L-alanine were all inactive, underscoring the essential role of both the L-configuration and the β-hydroxyl group [1].

Cosmetic Science Dermatology Hyaluronan Synthesis

N-Methyl-L-serine Enhances Procollagenase Production by 114% in Human Fibrosarcoma Cells

Treatment of human fibrosarcoma cells (HT-P11) with 600 μM N-methyl-L-serine (MSE) for 13 days resulted in a statistically significant (P < 0.01) increase in procollagenase production. Quantitatively, MSE-treated cultures produced 7.9 ± 0.7 units/mL of procollagenase, compared to 3.7 ± 0.2 units/mL for untreated controls, representing a 114% enhancement [1]. This assay directly measures the production of the precursor to collagenase, a key enzyme in collagen turnover.

Collagen Metabolism Fibrosis Dermatology

N-Methyl-L-serine's Hyaluronan-Stimulating Activity Requires Specific L-Configuration and β-Hydroxyl Group

The hyaluronan (HA) synthesis stimulation observed with N-methyl-L-serine is not a general property of N-methylated amino acids. In the same experimental system, N-methyl-D-serine, N-methyl-L-glycine, and N-methyl-L-alanine all failed to stimulate HA production [1]. This structure-activity relationship (SAR) demonstrates that both the L-configuration at the α-carbon and the presence of the β-hydroxyl group are absolute requirements for activity [1].

Structure-Activity Relationship Stereochemistry Hyaluronan

Enantiomeric Purity of n-Methylserine Hydrochloride Is Critical for Biological Activity

The biological activity of N-methyl-L-serine is strictly dependent on its stereochemical integrity. Racemization during synthesis can significantly alter or abolish its biological effects [1]. Reputable vendors of n-methylserine hydrochloride for research applications typically employ chiral HPLC to ensure high enantiomeric excess (e.g., ≥98% purity) and provide specific optical rotation data (e.g., [α]ᴰ²⁰ = +17° to +20°) as a quality assurance metric . This contrasts with research-grade L-serine, where stereochemical purity is less variable.

Chiral Purity Quality Control Peptide Synthesis

N-Methylated Serine Derivatives Enable Peptide Synthesis with Improved Proteolytic Stability

Incorporation of N-methyl amino acids, such as N-methyl-L-serine, into peptides is a well-established strategy to enhance resistance to enzymatic degradation and improve pharmacokinetic profiles [1]. The N-methyl group restricts the conformational freedom of the peptide backbone, reducing susceptibility to proteases and potentially increasing oral bioavailability [1]. Improved synthetic methods now allow for the efficient preparation of N-methyl serine derivatives suitable for solid-phase peptide synthesis [2].

Peptide Synthesis Drug Discovery Pharmacokinetics

Optimal Application Scenarios for n-Methylserine Hydrochloride Based on Verified Differentiation


Cosmetic Anti-Aging and Skin Hydration Formulation Research

Based on the demonstrated 1.5-fold stimulation of high-molecular-mass hyaluronan (HA) production in human skin fibroblasts [1], n-methylserine hydrochloride is an ideal research tool for developing novel moisturizing and anti-wrinkle cosmetic ingredients. Its selective activity, which is absent in L-serine, N-methyl-D-serine, N-methyl-L-glycine, and N-methyl-L-alanine [1], provides a defined mechanism for increasing skin hydration and elasticity.

Investigational Dermatological Therapeutics for Fibrotic Conditions

The 114% increase in procollagenase production elicited by N-methyl-L-serine in human fibrosarcoma cells [2] supports its use in research aimed at ameliorating collagen accumulation disorders, such as scleroderma, keloids, and hypertrophic scars. This specific activity offers a potential pathway to normalize collagen turnover in fibrotic tissues.

Peptide-Based Drug Discovery Requiring Enhanced Metabolic Stability

The well-established property of N-methylated amino acids to confer resistance to proteolytic degradation makes n-methylserine hydrochloride a valuable building block in solid-phase peptide synthesis [REFS-3, REFS-4]. Its incorporation can improve the pharmacokinetic profile of peptide drug candidates, a critical advantage in pharmaceutical development.

Neuroscience Research on NMDA Receptor Modulation

As a derivative of serine, N-methylserine is implicated in modulating the N-methyl-D-aspartate (NMDA) receptor co-agonist site [5]. While direct comparative data for the hydrochloride salt in this context is limited, its structural relationship to D-serine and known effects on serine metabolic pathways position it as a useful probe for studying glutamatergic neurotransmission and synaptic plasticity.

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